Fmoc-Pro-Pro-OH Fmoc-Pro-Pro-OH Fmoc-pro-pro-oh

Brand Name: Vulcanchem
CAS No.: 129223-22-9
VCID: VC21542950
InChI: InChI=1S/C25H26N2O5/c28-23(26-13-6-12-22(26)24(29)30)21-11-5-14-27(21)25(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-22H,5-6,11-15H2,(H,29,30)/t21-,22-/m0/s1
SMILES: C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Molecular Formula: C25H26N2O5
Molecular Weight: 434.5 g/mol

Fmoc-Pro-Pro-OH

CAS No.: 129223-22-9

Cat. No.: VC21542950

Molecular Formula: C25H26N2O5

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Pro-Pro-OH - 129223-22-9

CAS No. 129223-22-9
Molecular Formula C25H26N2O5
Molecular Weight 434.5 g/mol
IUPAC Name (2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C25H26N2O5/c28-23(26-13-6-12-22(26)24(29)30)21-11-5-14-27(21)25(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-22H,5-6,11-15H2,(H,29,30)/t21-,22-/m0/s1
Standard InChI Key VRAQFWSWKRNOGU-VXKWHMMOSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
SMILES C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Chemical Identity and Structure

Fmoc-Pro-Pro-OH, scientifically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-prolinyl-L-proline, is a protected dipeptide widely used in peptide synthesis. The compound features a distinctive structure combining the Fmoc protecting group with two consecutive proline residues.

Nomenclature and Identifiers

The compound is characterized by the following identifiers:

ParameterValue
Chemical Name(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
CAS Registry Number129223-22-9
Molecular FormulaC₂₅H₂₆N₂O₅
Molecular Weight434.484 g/mol
SynonymsFmoc-Pro-Pro-OH; L-Proline, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-

The chemical structure consists of the Fmoc group attached to the N-terminal proline, which is then peptide-bonded to a second proline residue with a free carboxylic acid group. This configuration provides specific conformational properties that are valuable in peptide synthesis.

Physical and Chemical Properties

Understanding the physical and chemical properties of Fmoc-Pro-Pro-OH is essential for its effective application in research and synthetic procedures.

Physical Characteristics

PropertyValue
Physical StateSolid
Density1.4±0.1 g/cm³
Boiling Point677.7±55.0 °C at 760 mmHg
Melting PointNot available in literature
Optical Rotation[α]₂₀ᴅ = -62 ± 2° (C=1 in DMF)

Solubility and Stability

Fmoc-Pro-Pro-OH shows good solubility in common organic solvents used in peptide synthesis, including dimethylformamide (DMF), dichloromethane (DCM), and N-methylpyrrolidone (NMP). The compound demonstrates stability under normal laboratory conditions but requires protection from excessive moisture and heat for long-term storage.

Reactivity Profile

The reactivity of Fmoc-Pro-Pro-OH is primarily determined by:

  • The Fmoc protecting group, which can be selectively removed under basic conditions (typically using piperidine)

  • The carboxylic acid group, which can be activated for peptide coupling reactions

  • The conformational constraints imposed by the two proline residues

This unique profile makes it valuable for controlled peptide synthesis strategies, particularly when specific conformational properties are desired in the final peptide product.

Synthesis Methods

Several methods have been developed for the synthesis of Fmoc-Pro-Pro-OH, with varying approaches depending on scale, purity requirements, and available resources.

General Synthetic Approach

The synthesis of Fmoc-Pro-Pro-OH typically involves a stepwise process:

  • Protection of the first proline residue with the Fmoc group

  • Activation of the carboxylic acid group of Fmoc-Pro-OH

  • Coupling with the second proline residue

  • Purification of the final product

Detailed Synthetic Route

A detailed synthetic route begins with the preparation of Fmoc-Pro-OH, followed by coupling with proline:

Step 1: Synthesis of Fmoc-Pro-OH

The synthesis of Fmoc-Pro-OH has been well-documented and typically proceeds as follows:

"To a solution of (S)-pyrrolidine-2-carboxylic acid (1 g, 8.7 mmol) in 1,4-dioxane (4 mL) and water (15 mL), K₂CO₃ (3.24 g, 23 mmol) was added, followed by the addition of 9-fluorenylmethyl chloroformate (2.3 g, 8.3 mmol). The mixture was stirred at room temperature overnight and treated by H₂O (10 mL). The resulting mixture was extracted with Et₂O (2 x 20 mL). The aqueous phase was acidified with aq. HCl (1 M) to pH=2-3, and extracted with DCM (3 x 50 mL). The combined organic layers were dried over anhydrous Na₂SO₄ and concentrated to give the desired product as a white solid (2.8 g, 95% yield)."

Step 2: Coupling with Proline

The Fmoc-Pro-OH is then coupled with proline to form Fmoc-Pro-Pro-OH. This can be achieved using various coupling agents such as DIC/HOBt, HBTU, or PyBOP in suitable solvents like DMF or NMP.

Alternative Synthesis Methods

An alternative approach involves the use of Fmoc-peptide acid chlorides, which has been investigated for its efficiency in peptide synthesis:

"Fmoc-protected peptide acid chlorides have been prepared as crystalline solids and characterized. They are used as coupling agents for the synthesis of model tetrapeptides."

This method may offer advantages in terms of reactivity and coupling efficiency, particularly for difficult sequences involving proline residues.

Analytical Methods

Various analytical techniques are employed to characterize and assess the purity of Fmoc-Pro-Pro-OH, essential for ensuring quality in peptide synthesis applications.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is commonly used for purity assessment of Fmoc-Pro-Pro-OH. Typical analysis parameters include:

ParameterTypical Conditions
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/water gradient with 0.1% TFA
DetectionUV at 220 nm and 254 nm
Purity AssessmentArea normalization method

Chiral Separation

Enantioseparation of Fmoc-protected amino acids, including proline derivatives, has been studied using specialized chromatographic techniques:

"The enantioseparations of Fmoc-protected amino acids were investigated on Quinine-based zwitterionic and anion exchanger columns. Various mobile phase combinations were evaluated for their effect on retention, selectivity, and resolution."

For Fmoc-Pro-Pro-OH, chromatographic parameters have been reported on anion-exchanger columns:

"Fmoc-Pro-OH exhibited distinct chromatographic behavior on anion-exchanger QN-AX™ using MeOH content in liquid CO₂ varied from 10 to 40 v%, while maintaining constant concentrations of additives (30 mM TEA and 60 mM FA) in the mobile phase."

Spectroscopic Characterization

Structural confirmation of Fmoc-Pro-Pro-OH typically employs:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS) for molecular weight confirmation

  • Infrared (IR) spectroscopy for functional group identification

These methods collectively provide comprehensive structural validation and purity assessment of the compound.

Applications in Peptide Synthesis

Fmoc-Pro-Pro-OH serves as an important building block in peptide synthesis, with applications spanning from basic research to drug development.

Solid-Phase Peptide Synthesis

Fmoc-Pro-Pro-OH is employed in solid-phase peptide synthesis (SPPS), particularly when introducing consecutive proline residues is required. The use of the dipeptide building block can help overcome challenges associated with coupling reactions involving proline:

"Esterification Reaction: Fmoc-Pro-Pro-OH can be synthesized by reacting proline with fluorenylmethoxycarbonyl succinimide (Fmoc-OSu). Solid-Phase Peptide Synthesis (SPPS): In SPPS, the Fmoc group is used to protect the amino group of proline during the stepwise assembly of peptides on a solid support."

Cyclic Peptide Synthesis

The compound has found particular utility in the synthesis of cyclic peptides containing proline residues:

"A study focused on synthesizing cyclic hexapeptides containing an RGD sequence utilized this compound as a key building block. The results demonstrated that specific configurations of the proline residues significantly influenced the biological activity of the resulting cyclic peptides."

An example of this application is seen in the synthesis of cyclopurpuracin, a cyclooctapeptide:

"Cyclopurpuracin is a cyclooctapeptide isolated from the methanol extract of Annona purpurea seeds with a sequence of cyclo-Gly-Phe-Ile-Gly-Ser-Pro-Val-Pro."

Conformational Control in Peptides

The consecutive proline residues in Fmoc-Pro-Pro-OH impart specific conformational constraints to peptides. This property is exploited in the design of peptides with defined secondary structures, such as β-turns and polyproline helices, which are important in protein-protein interactions and drug design.

Research Findings and Applications

Recent research has revealed diverse applications and properties of Fmoc-Pro-Pro-OH, highlighting its significance in various scientific domains.

Integrin Binding Studies

Studies have highlighted the role of proline-containing peptides in integrin binding:

"Recent studies have highlighted the potential of cyclic peptides containing proline residues to exhibit integrin-binding activity, which is crucial for cell adhesion and signaling. For instance, cyclic peptides synthesized from this compound demonstrated significant inhibition of αvβ6 integrin binding, showing that the configuration of proline residues affects biological activity."

ParameterSpecification
HPLC Purity≥ 99.0% (a/a)
Identity (IR)Passes test
Fmoc-Pro-Pro-OH (HPLC)≤ 0.1% (a/a)
Solubility (25 mmole in 50 ml DMF)Clearly soluble

These stringent quality parameters ensure reliable performance in peptide synthesis applications.

Comparative Analysis with Related Compounds

Understanding how Fmoc-Pro-Pro-OH compares with related compounds provides valuable context for its applications and properties.

Comparison with Fmoc-Pro-OH

Fmoc-Pro-OH serves as the precursor to Fmoc-Pro-Pro-OH and exhibits distinct properties:

PropertyFmoc-Pro-OHFmoc-Pro-Pro-OH
Molecular Weight337.37 g/mol434.484 g/mol
Molecular FormulaC₂₀H₁₉NO₄C₂₅H₂₆N₂O₅
Physical StateWhite to Off-White SolidSolid
Optical Rotation[α]₂₀ᴅ -32.5° (C=1, DMF)[α]₂₀ᴅ -62 ± 2° (C=1 in DMF)
Primary UseSingle proline incorporationDual proline incorporation

The differences in properties influence their respective applications in peptide synthesis and related fields.

Comparison with Fmoc-Pro-Pro-Pro-OH

Extending the comparison to the tripeptide derivative:

PropertyFmoc-Pro-Pro-OHFmoc-Pro-Pro-Pro-OH
Molecular Weight434.484 g/mol531.6 g/mol
Molecular FormulaC₂₅H₂₆N₂O₅C₃₀H₃₃N₃O₆
CAS Number129223-22-9134303-96-1
IUPAC Name(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

These structural extensions provide increasing conformational constraints and specialized applications in peptide synthesis.

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